molecular formula C28H21ClN2O4S B11585455 2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]methyl}phenyl 2-methylbenzoate

2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]methyl}phenyl 2-methylbenzoate

Cat. No.: B11585455
M. Wt: 517.0 g/mol
InChI Key: MKEUBPHDEWJCOT-UHFFFAOYSA-N
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Description

2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL 2-METHYLBENZOATE is a complex organic compound that features a benzisothiazole moiety, a chlorinated aniline, and a methylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL 2-METHYLBENZOATE typically involves multiple steps:

    Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of o-aminothiophenol with chlorinated benzoic acid derivatives under acidic conditions.

    Chlorination of Aniline: The aniline ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated aniline is then coupled with the benzisothiazole moiety using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Esterification: Finally, the phenyl group is esterified with methylbenzoate using a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL 2-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in oxidative stress and cellular signaling pathways.

    Pathways Involved: The compound may inhibit or activate certain pathways, leading to changes in cellular functions such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL 2-METHYLBENZOATE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various chemical reactions and applications.

Properties

Molecular Formula

C28H21ClN2O4S

Molecular Weight

517.0 g/mol

IUPAC Name

[2-[(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C28H21ClN2O4S/c1-19-8-2-4-10-23(19)28(32)35-25-12-6-3-9-20(25)18-31(22-16-14-21(29)15-17-22)27-24-11-5-7-13-26(24)36(33,34)30-27/h2-17H,18H2,1H3

InChI Key

MKEUBPHDEWJCOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=CC=C2CN(C3=CC=C(C=C3)Cl)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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